Clinical Nebulization Efficiency: Levalbuterol Tartrate 1.25 mg vs. Racemic Albuterol 2.5 mg
In a comparative clinical study of patients with asthma or COPD, levalbuterol tartrate administered at a dose of 1.25 mg required significantly fewer median total nebulizations and scheduled nebulizations compared with racemic albuterol administered at a dose of 2.5 mg [1]. The study demonstrated that despite the 50% lower nominal dose (1.25 mg vs. 2.5 mg), levalbuterol tartrate achieved comparable or more efficient therapeutic outcomes as measured by nebulization frequency reduction [1].
| Evidence Dimension | Median total nebulizations and scheduled nebulizations required |
|---|---|
| Target Compound Data | Significantly fewer median total nebulizations and scheduled nebulizations (levalbuterol tartrate 1.25 mg) |
| Comparator Or Baseline | Racemic albuterol 2.5 mg |
| Quantified Difference | Significant reduction in nebulization frequency (exact p-value or numeric reduction not specified in available extract) |
| Conditions | Patients with asthma or chronic obstructive pulmonary disease (COPD); nebulized administration |
Why This Matters
For procurement decisions involving clinical or formulation development, this evidence demonstrates that levalbuterol tartrate achieves therapeutic efficacy at half the nominal dose of racemic albuterol, which may translate to reduced drug substance consumption per treatment episode.
- [1] CenMed Enterprises. Levalbuterol tartrate (C09-0935-747) Product Information, citing clinical study data. View Source
